2,3,5-Trichloronaphthalene-1,4-dione
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Overview
Description
2,3,5-Trichloronaphthalene-1,4-dione is a chlorinated derivative of naphthoquinone. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of chlorine atoms in its structure enhances its reactivity and makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloronaphthalene-1,4-dione typically involves the chlorination of naphthalene-1,4-dione. One common method is the direct chlorination of naphthoquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
2,3,5-Trichloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloronaphthalene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the quinone structure make it a highly reactive compound. It can interact with various molecular targets, including enzymes and proteins, through redox reactions and covalent bonding. These interactions can lead to the modulation of biological pathways and the exertion of its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloronaphthalene-1,4-dione: A similar compound with two chlorine atoms instead of three.
2,5-Dichloronaphthalene-1,4-dione: Another derivative with chlorine atoms at different positions.
1,4-Naphthoquinone: The parent compound without any chlorine atoms.
Uniqueness
2,3,5-Trichloronaphthalene-1,4-dione is unique due to the specific positioning of the chlorine atoms, which enhances its reactivity and potential applications. The presence of three chlorine atoms makes it more reactive compared to its dichlorinated counterparts, allowing for a wider range of chemical reactions and applications.
Properties
CAS No. |
78237-03-3 |
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Molecular Formula |
C10H3Cl3O2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
2,3,5-trichloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H3Cl3O2/c11-5-3-1-2-4-6(5)10(15)8(13)7(12)9(4)14/h1-3H |
InChI Key |
RHPCIFCDZXGVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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